Compound Description: This research explores a series of 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives. These compounds incorporate both benzoxazole and 1,3,4-oxadiazole moieties within their structure. Notably, compounds 6c, 6d, and 6e displayed potent antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies suggested these compounds interacted favorably with the antitubercular receptor H37R through alkyl-alkyl, pi-alkyl, and hydrogen bonding interactions involving the benzoxazole moiety [].
Compound Description: This compound results from S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide [].
Compound Description: This study synthesized a series of bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings within their structure. These compounds, namely 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives, were designed as potential therapeutic agents for Alzheimer's disease and diabetes. Notably, compound 8l demonstrated potent acetylcholinesterase (AChE) inhibitory activity (IC50 = 17.25 ± 0.07 μM) [].
Compound Description: This compound serves as an asymmetric ligand used to synthesize a novel binuclear metallocycle, [Cu2(C14H10N3O2S)2(C5H7O2)2] or Cu2L2(acac)2 (acac is acetylacetonate) [].
Compound Description: This compound features two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands coordinating to a central cobalt (II) ion. The Co(II) adopts a slightly distorted octahedral geometry, with four water molecules and the N and O atoms of the two ligands completing the coordination sphere [].
Compound Description: This compound is symmetrical, featuring two 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl units linked by a butane chain through sulfur atoms at position 2 of the oxadiazole rings [].
Compound Description: This molecule is a pyrazolone-thiadiazole hybrid designed as a potential 5-lipoxygenase (5-LOX) inhibitor for anti-inflammatory therapies. It features a 1,3,4-thiadiazole ring connected to a pyrazolone moiety and a substituted benzothiophene group [].
Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group at position 2 and a pyridin-3-yl group at position 5. The crystal structure reveals the presence of C—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds influencing its packing [].
Compound Description: This compound, [Fe(POA)2(H2O)4], features a central iron (II) ion coordinated by two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (POA) ligands and four water molecules. The structure reveals an octahedral geometry around the Fe(II) center, stabilized by O—H⋯O hydrogen-bonding interactions [].
Compound Description: This research explores a series of pyridine derivatives incorporating the N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide scaffold. These compounds demonstrated notable antifungal and antibacterial activities [].
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate
Compound Description: This research focuses on the synthesis and structural characterization of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. The molecule exists as a hemihydrochloride salt and exhibits a symmetrical N⋯H+⋯N unit in its crystal structure [].
Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, is synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide upon reaction with Fe(II) salts. The molecule is almost planar and exhibits intramolecular hydrogen bonds of type N—H···Cl, C—H···N, and C—H···Cl, forming a S(6) ring motif, and intermolecular hydrogen bonds of type N—H···N, C—H···N, and C—4···Cl, forming a three-dimensional network [].
Compound Description: This study synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives via oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide. These compounds demonstrated promising antibacterial activity against various bacterial strains [].
Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a 4-methoxyphenyl group at position 2 and a pyridin-4-yl group at position 5. It exists as a hemihydrochloride salt and shows a symmetrical N⋯H+⋯N unit in its crystal structure [].
Compound Description: This complex features a binuclear structure with two copper(II) ions bridged by chloride ions and coordinated by 4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene ligands. The copper(II) ions adopt a distorted square-pyramidal geometry. Weak intramolecular C—H⋯O and intermolecular C—H⋯N interactions are observed in the crystal structure [].
Compound Description: This compound is a 1,3,4-oxadiazole derivative with a complex terphenyl substituent at position 5 and an ethyl acetate group connected via a sulfur linker at position 2. The molecule exhibits disorder in the crystal structure and forms a three-dimensional network through C—H⋯F, C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds [].
Compound Description: This molecule consists of a 1,3,4-oxadiazole ring connected to a 4-chlorophenyl group at position 2 and a 4-chlorophenylacetone group via a sulfur linker at position 5. The crystal packing is influenced by C—H⋯N hydrogen bonds, forming undulating ribbons [].
Compound Description: This series of compounds combines chalcone, 1,3,4-oxadiazole, and oxophthalazine moieties. These were designed as part of a study exploring antibacterial agents [].
Compound Description: This compound contains a 1,3,4-thiadiazole ring with an amino group at position 5. The thiadiazole is connected to a 4-chlorophenylacetamide group via a sulfur linker at position 2. Its crystal structure is characterized by N—H⋯N and N—H⋯O hydrogen bonds, forming R22(8) ring motifs [].
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. It contains a 1,3,4-oxadiazole ring, alongside other heterocyclic moieties, and undergoes extensive metabolism via oxidation and conjugation reactions in various species [].
Compound Description: This study focuses on a series of propanamide derivatives incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings. These compounds exhibited potent urease inhibitory activity and low cytotoxicity [].
Compound Description: This study explores a series of N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives, showcasing the incorporation of a chromone moiety alongside the 1,3,4-oxadiazole ring [].
Compound Description: These compounds are derivatives of piperine, an alkaloid extracted from black pepper (Piper nigrum). They feature a 1,3,4-oxadiazole ring with a benzodioxole-substituted butadienyl group at position 5 and a propanamide group connected via a sulfur linker at position 2. These compounds displayed antimicrobial, hemolytic, and thrombolytic activities [].
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory properties. It features a 1,3,4-oxadiazole ring linked to a pyrazolopyridine scaffold and exhibits an improved therapeutic index compared to earlier PDE4 inhibitors [].
Compound Description: This research explores a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides. These compounds demonstrated variable antimicrobial and hemolytic activities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.